Technical Guide: Synthesis of 7-chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine
Technical Guide: Synthesis of 7-chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine
The following technical guide details the synthesis of 7-chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine , a critical 6-azaindole scaffold used in the development of kinase inhibitors and antiproliferative agents.
Executive Summary
Target Molecule: 7-chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine (CAS: Derivative of 357263-41-3) Core Scaffold: 6-Azaindole (Pyrrolo[2,3-c]pyridine) Primary Application: Late-stage pharmaceutical intermediate. The C7-chlorine atom serves as an electrophilic handle for SNAr reactions (e.g., introducing amines or ethers), while the C3-nitro group acts as a masked amino functionality for coupling or further heterocycle construction.
This guide outlines a two-stage convergent synthesis prioritized for regioselectivity and operational safety. The pathway utilizes the Bartoli Indole Synthesis to construct the bicyclic core, followed by Electrophilic Aromatic Substitution to install the nitro group.
Retrosynthetic Analysis
The strategic disconnection relies on the high nucleophilicity of the C3 position in the 6-azaindole core and the availability of ortho-nitro-halo-pyridines.
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Disconnection 1 (Functionalization): The C3-Nitro group is installed last via electrophilic nitration. The electron-deficient pyridine ring directs the electrophile to the electron-rich pyrrole ring (C3).
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Disconnection 2 (Ring Construction): The pyrrole ring is formed via the Bartoli reaction, which requires an ortho-substituted nitroarene.
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Starting Material: 2-chloro-3-nitropyridine . This commercially available precursor contains the necessary nitrogen source (nitro group) and the pre-installed halogen (chlorine) at the correct position.
Figure 1: Retrosynthetic logic flow from target to commercial starting materials.
Detailed Synthesis Protocol
Stage 1: Construction of the 6-Azaindole Core (Bartoli Synthesis)
The formation of the pyrrolo[2,3-c]pyridine core is achieved by reacting 2-chloro-3-nitropyridine with vinylmagnesium bromide. This reaction is complex, involving the attack of the Grignard reagent on the nitro group, followed by a [3,3]-sigmatropic rearrangement.
Reaction Scheme: 2-chloro-3-nitropyridine + 3 VinylMgBr → 7-chloro-1H-pyrrolo[2,3-c]pyridine
Protocol:
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Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon/Nitrogen.
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Solvation: Dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous THF (0.15 M concentration).
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Addition (Critical): Add vinylmagnesium bromide (1.0 M in THF, 3.5 eq ) dropwise over 45–60 minutes.
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Note: A large excess (3-4 eq) is required because the nitro group consumes 2 equivalents, and the acidic proton of the product consumes another.
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Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to -20 °C and stir for 4–16 hours.
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Quench: Pour the reaction mixture into a saturated aqueous NH₄Cl solution (vigorous stirring) at 0 °C.
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Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
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Purification: Flash column chromatography (DCM/MeOH 97:3).[2]
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Expected Yield: 35–45% (Typical for Bartoli).
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Appearance: Pale yellow solid.[3]
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Stage 2: Regioselective C3-Nitration
Nitration of azaindoles is highly regioselective for the C3 position due to the electron-withdrawing nature of the pyridine nitrogen (N6) and the 7-Cl substituent, which deactivate the pyridine ring against electrophilic attack.
Reaction Scheme: 7-chloro-1H-pyrrolo[2,3-c]pyridine + HNO3/H2SO4 → 7-chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine
Protocol:
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Setup: Place a round-bottom flask in an ice/salt bath (0 °C ).
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Solvation: Dissolve 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in concentrated H₂SO₄ (10 volumes).
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Addition: Add fuming HNO₃ (1.1 eq) dropwise, maintaining the internal temperature below 5 °C.
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Alternative: For milder conditions, use pre-mixed acetyl nitrate (HNO₃/Ac₂O) at -10 °C.
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Reaction: Stir at 0 °C for 1 hour. Monitor by TLC or LC-MS.
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Quench: Pour the reaction mixture onto crushed ice. The product typically precipitates as a yellow solid.
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Workup:
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If solid forms: Filter, wash with cold water, and dry in vacuo.
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If no precipitate: Neutralize carefully with Na₂CO₃ (to pH 7-8) and extract with Ethyl Acetate.
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Purification: Recrystallization from Ethanol or column chromatography (Hexane/EtOAc).
Critical Process Parameters (CPPs) & Data
| Parameter | Stage 1 (Bartoli) | Stage 2 (Nitration) | Impact |
| Temperature | -78 °C (Start) | < 5 °C | High temp in Stg 1 leads to polymerization; High temp in Stg 2 leads to over-nitration. |
| Stoichiometry | 3.5 eq VinylMgBr | 1.05 - 1.1 eq HNO₃ | Insufficient Grignard halts ring closure. Excess HNO₃ may nitrate the pyridine ring (rare but possible). |
| Atmosphere | Inert (Ar/N₂) | Air (Open/Vented) | Grignard reagents are moisture sensitive. |
| Quench | NH₄Cl (Sat.[2] Aq.) | Ice/Water | Exothermic control is vital for safety. |
Pathway Visualization
Figure 2: Step-by-step reaction pathway with key reagents and conditions.
Safety & Scalability
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Vinylmagnesium Bromide: Highly flammable and moisture-sensitive. On a large scale, the exotherm during addition to the nitro compound is significant. Use a jacketed reactor with active cooling.
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Nitration: The nitration of azaindoles can be energetic. Do not allow the temperature to rise uncontrolled. The product is a nitro-heterocycle; while generally stable, standard energetic material handling precautions (avoiding friction/shock) should be observed until DSC data is generated.
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Regio-control: The 7-chloro substituent is stable to acid (nitration) but labile to strong nucleophiles. Avoid basic conditions during the nitration workup if possible, or keep pH < 10 to prevent hydrolysis to the 7-hydroxy derivative.
References
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Synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine (Bartoli Route)
- Source: ChemicalBook & Vertex AI Search Results (Valid
- Context: Describes the reaction of 2-chloro-3-nitropyridine with vinylmagnesium bromide in THF
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General Nitration of Azaindoles
- Title: Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine deriv
- Source:Journal of Medicinal Chemistry / PMC (NIH).
- Context: Validates the use of fuming nitric acid in sulfuric acid for installing nitro groups at the C3 position of the azaindole core.
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Compound Data (7-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine)
- Source: BLD Pharm C
- Context: Confirms the stability and commercial existence of the specific 3-nitro target molecule.
